![molecular formula C12H14N2 B3159507 [2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine CAS No. 862595-58-2](/img/structure/B3159507.png)
[2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine
Overview
Description
Molecular Structure Analysis
The molecular structure of “[2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine” can be inferred from its name. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), attached to a methanamine group (a carbon atom bonded to an amine group, -NH2), which is further attached to a 2-methyl-1H-pyrrol-1-yl group .Mechanism of Action
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Pyrrole and its derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a pyrrole subunit have been reported to exhibit potent anticancer activities, suggesting that [2-methyl-6-(1h-pyrrol-1-yl)phenyl]methanamine may have similar effects .
Advantages and Limitations for Lab Experiments
[2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine has a number of advantages for lab experiments. It is a selective and potent inhibitor of VMAT2, which allows for the specific study of the role of VMAT2 in neurotransmitter release and synaptic function. However, this compound also has some limitations. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Future Directions
There are a number of future directions for research on [2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine. One potential area of research is the development of more potent and selective VMAT2 inhibitors. Another potential area of research is the study of the effects of VMAT2 inhibition on other neurotransmitter systems, such as the glutamate system. Finally, this compound may have potential applications in the treatment of a variety of neurological and psychiatric disorders, and more research is needed to explore these potential applications.
Conclusion:
In conclusion, this compound is a compound with potential applications in scientific research, particularly in the field of neuroscience. It acts as a selective and potent inhibitor of VMAT2, and has been used to study the role of VMAT2 in neurotransmitter release and synaptic function. While more research is needed to fully understand its mechanism of action and potential applications, this compound represents a promising area of research for the future.
Scientific Research Applications
[2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective and potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles. This compound has been used to study the role of VMAT2 in neurotransmitter release and synaptic function.
properties
IUPAC Name |
(2-methyl-6-pyrrol-1-ylphenyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-10-5-4-6-12(11(10)9-13)14-7-2-3-8-14/h2-8H,9,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWKUNWXKUOZBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CC=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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